3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate
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Overview
Description
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core, substituted with a methoxyphenyl group and a fluorobenzoate ester. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate typically involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with 4-fluorobenzoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or pyridine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and fluorobenzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate
- 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
- 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is unique due to the presence of the fluorobenzoate group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties .
Properties
CAS No. |
637752-94-4 |
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Molecular Formula |
C23H15FO5 |
Molecular Weight |
390.366 |
IUPAC Name |
[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C23H15FO5/c1-27-17-8-4-14(5-9-17)20-13-28-21-12-18(10-11-19(21)22(20)25)29-23(26)15-2-6-16(24)7-3-15/h2-13H,1H3 |
InChI Key |
HSPMQNZGMWLJBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
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